molecular formula C18H15NO2 B12821614 Ethyl 2-phenylquinoline-3-carboxylate CAS No. 30160-12-4

Ethyl 2-phenylquinoline-3-carboxylate

Cat. No.: B12821614
CAS No.: 30160-12-4
M. Wt: 277.3 g/mol
InChI Key: ATUPEWQJOFWXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-phenylquinoline-3-carboxylate is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-phenylquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of aniline, benzaldehyde, and ethyl propiolate in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out in 1,2-dichloroethane at 80°C for several hours, followed by purification through column chromatography .

Another method involves the use of nickel acetate and 2,2’-bipyridine as catalysts in N,N-dimethylformamide. The reaction is conducted under an inert atmosphere at 40°C for 12 hours, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-3-carboxylic acid, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Ethyl 2-phenylquinoline-3-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as topoisomerases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and can result in cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-phenylquinoline-3-carboxylate
  • Ethyl 2-chloroquinoline-3-carboxylate
  • Methyl 2-phenylquinoline-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of biological activities, making it a versatile compound for various applications .

Properties

CAS No.

30160-12-4

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

ethyl 2-phenylquinoline-3-carboxylate

InChI

InChI=1S/C18H15NO2/c1-2-21-18(20)15-12-14-10-6-7-11-16(14)19-17(15)13-8-4-3-5-9-13/h3-12H,2H2,1H3

InChI Key

ATUPEWQJOFWXMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N=C1C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.